4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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Overview
Description
Synthesis Analysis
The synthesis of brominated phenolic compounds has been demonstrated through a series of reactions, including bromination and demethylation. In one study, derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone were synthesized, which involved the use of bromination to introduce bromine atoms into the compound . Another research focused on the synthesis of 2-Bromo-2',4'-dichloroacetophenone, starting from glacial acetic acid and m-dichlorobenzene, and involved bromization, chlorination, and acylation steps to achieve a 70% yield . These studies highlight the versatility of bromination reactions in synthesizing various brominated organic compounds.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using spectroscopic techniques. For the bromophenols and their derivatives, nuclear magnetic resonance (NMR) spectroscopy was likely employed, although not explicitly mentioned in the abstract . In the case of 2-Bromo-2',4'-dichloroacetophenone, the structure was confirmed by 1H NMR, 13C NMR, and infrared (IR) spectra analysis . These techniques are crucial for verifying the successful incorporation of bromine and other substituents into the molecular framework.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are indicative of the reactivity of bromine in electrophilic aromatic substitution reactions. Bromination is a key step in introducing bromine atoms into aromatic rings, which can further undergo reactions such as demethylation, chlorination, and acylation . The reactivity of bromine is utilized to modify the chemical structure and properties of the parent compounds, leading to the formation of new derivatives with potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were measured to characterize them further. For 2-Bromo-2',4'-dichloroacetophenone, the relative density, refractive index, boiling point, and melting point were determined . These properties are essential for identifying the compound and predicting its behavior in different environments. The antioxidant properties of the synthesized bromophenols were also evaluated using various assays, and they showed effective antioxidant power, with one compound exhibiting potent antioxidant and radical scavenging abilities .
properties
IUPAC Name |
1-(4-bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrO3/c1-17(2)11-20-16(21-12-17)6-4-3-5-15(19)13-7-9-14(18)10-8-13/h7-10,16H,3-6,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWARKPZQJWZYMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645916 |
Source
|
Record name | 1-(4-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | |
CAS RN |
898785-80-3 |
Source
|
Record name | 1-(4-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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